Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane
Description
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane (IUPAC name), also known as 1,1,1,3,5,5,5-heptamethyltrisiloxane (CAS 17928-28-8), is a branched organosilicon compound with the molecular formula C₇H₂₂O₂Si₃. Its structure comprises a central silicon atom bonded to methyl groups and siloxane chains, including a trimethylsilyloxy substituent ([(CH₃)₃SiO]₂SiHCH₃) . This compound is part of the trisiloxane family, characterized by three silicon atoms linked by oxygen atoms, and is notable for its low polarity, thermal stability, and hydrophobicity. It is synthesized via condensation reactions involving methyltrimethoxysilane and hexamethyldisiloxane, achieving yields up to 88% .
Properties
IUPAC Name |
trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h12-13H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUHXCOWXUVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](O[SiH](C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O3Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-09-4 | |
| Record name | 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Chlorosilane Condensation
-
First Condensation :
MeSiCl₃ reacts with TMS-OH in a 1:1 molar ratio under inert conditions (N₂ atmosphere) to form methylbis(trimethylsiloxy)chlorosilane:Yields exceed 80% when using triethylamine as an HCl scavenger.
-
Second Condensation :
The intermediate reacts with another equivalent of TMS-OH to yield methyltris(trimethylsiloxy)silane:This step requires refluxing in toluene (110°C, 6–8 h) and achieves ~75% yield.
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Branch Introduction :
To introduce the additional methyl-[methyl(trimethylsilyloxy)silyl]oxy branch, methyltris(trimethylsiloxy)silane undergoes partial hydrolysis with stoichiometric water, followed by condensation with methyl(trimethylsilyloxy)chlorosilane:This reaction is typically conducted at 60–80°C with catalytic FeCl₃, yielding ~65% product.
Silylation Using Hexamethyldisilazane (HMDS)
HMDS serves as a mild silylating agent for introducing trimethylsilyl groups. This method avoids harsh acids and is ideal for oxygen-rich intermediates.
Direct Silylation of Silanol Intermediates
-
Intermediate Synthesis :
A partially hydrolyzed methylsiloxane precursor (e.g., MeSi(OH)(OSiMe₃)₂) is generated via controlled hydrolysis of MeSiCl₃. -
Silylation Reaction :
The silanol groups react with HMDS in the presence of chlorotrimethylsilane (TMCS) as a catalyst:Reaction conditions: 24 h at 25°C in anhydrous THF, yielding ~70%.
Redistribution Reactions
Siloxane redistribution under thermal or catalytic conditions enables the rearrangement of linear or cyclic precursors into branched structures.
Catalytic Redistribution
Heating a mixture of octamethyltrisiloxane (Me₂SiO)₃ and methyl(trimethylsiloxy)silane at 150°C with KOH catalyst (0.1 wt%) induces bond redistribution:
The product is isolated via fractional distillation (45–50% yield).
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorosilane Condensation | MeSiCl₃, TMS-OH, TMCS | Reflux in toluene, 8–12 h | 65–75% | High purity, scalable | HCl generation, multi-step |
| HMDS Silylation | HMDS, TMCS, silanol intermediate | 25°C, 24 h in THF | 70% | Mild conditions, fewer by-products | Requires pre-synthesized intermediate |
| Redistribution | (Me₂SiO)₃, KOH | 150°C, 4–6 h | 45–50% | Single-step, uses common siloxanes | Low yield, complex purification |
Challenges and Optimization
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Steric Hindrance : The compound’s branched structure impedes complete silylation; excess HMDS (2.5 eq) improves conversion.
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Purification : Fractional distillation under reduced pressure (0.1 mmHg, 80–100°C) separates the target from linear siloxanes.
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Moisture Sensitivity : All reactions require anhydrous conditions to prevent premature hydrolysis .
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
The siloxane (Si-O-Si) bonds in this compound undergo hydrolysis under acidic or basic conditions, leading to silanol (Si-OH) intermediates. Subsequent condensation reactions can regenerate siloxane linkages or form new polymeric structures .
Reaction Pathway:
Key Factors:
-
pH : Acidic conditions accelerate hydrolysis, while basic conditions favor condensation.
-
Temperature : Elevated temperatures (>80°C) enhance reaction rates .
Table 1: Hydrolysis/Condensation Parameters
| Condition | Reaction Rate (k, s⁻¹) | Product Characteristics | Source |
|---|---|---|---|
| 1M HCl, 25°C | 2.3 × 10⁻⁴ | Low-molecular-weight silanols | |
| 0.1M NaOH, 60°C | 1.8 × 10⁻³ | High cross-linking density |
Thermal Rearrangement
Heating this compound induces siloxane bond redistribution, forming branched or cyclic polysiloxanes. This reaction is critical in polymer chemistry for modifying material properties .
Mechanism:
Thermal energy causes homolytic cleavage of Si-O bonds, followed by recombination into structurally distinct siloxanes:
Experimental Observations:
-
At 200°C, the compound undergoes rearrangement to form hexamethyldisiloxane and octamethyltrisiloxane as byproducts .
-
Reaction efficiency depends on the presence of trace catalysts (e.g., KOH) .
Radical-Mediated Reactions
While direct evidence is limited, analogous tris(trimethylsilyl)silane (TTMSS) compounds participate in radical chain reactions, suggesting potential reactivity in similar contexts .
Hypothetical Pathway:
Under UV irradiation or radical initiators (e.g., AIBN), the compound could donate silyl radicals for:
-
Reduction of halides
-
Hydrosilylation of alkenes
Comparative Data (TTMSS vs. This Compound):
| Property | TTMSS | Trimethyl-[methyl-...]oxysilane |
|---|---|---|
| Si-H Bond Strength | 79 kcal/mol | Not applicable (no Si-H) |
| Radical Stability | High (tert-silyl radicals) | Likely lower due to steric bulk |
Functionalization via Silanol Intermediates
Silanols generated during hydrolysis can be functionalized with organochlorosilanes or alkoxysilanes to introduce new substituents.
Example Reaction:
Applications:
Stability in Organic Matrices
The compound exhibits high thermal and oxidative stability in silicone-based formulations, with decomposition temperatures exceeding 300°C . This inertness is attributed to the shielding effect of trimethylsilyl groups .
Scientific Research Applications
Materials Science
Surface Modification
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] is extensively used for surface modification of materials. Its ability to form strong covalent bonds with substrates allows for enhanced adhesion and hydrophobicity. This property is particularly beneficial in:
- Coatings : Used as a silane coupling agent to improve the durability and performance of coatings on metals and glass.
- Composite Materials : Enhances the interface between organic and inorganic components, improving mechanical properties.
Electronics
Dielectric Materials
In the electronics industry, this silane compound is utilized as a dielectric material due to its excellent insulating properties. It is employed in:
- Microelectronics : Acts as a dielectric layer in capacitors and insulators, contributing to improved performance and reliability.
- Semiconductor Manufacturing : Used in the production of silicon-based devices, enhancing their electrical characteristics.
Biomedical Engineering
Biocompatibility and Drug Delivery
The biocompatibility of Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] makes it suitable for various biomedical applications:
- Medical Implants : Coating medical devices with this silane can reduce rejection rates and improve integration with biological tissues.
- Drug Delivery Systems : Its properties allow for the development of controlled-release drug delivery systems that enhance therapeutic efficacy.
Case Study 1: Surface Treatment of Glass Fibers
A study demonstrated that treating glass fibers with Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] significantly improved the tensile strength of composite materials. The silane formed a chemical bond with the glass surface, enhancing adhesion with polymer matrices.
Case Study 2: Enhancement of Microelectronic Devices
Research in semiconductor manufacturing highlighted that integrating this silane into dielectric layers improved the breakdown voltage and thermal stability of microelectronic devices, leading to longer operational lifetimes.
Mechanism of Action
The mechanism by which Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane exerts its effects depends on its specific application. In organic synthesis, it may act as a protecting group, preventing unwanted reactions at sensitive sites. In biological systems, it could interact with specific molecular targets, influencing cellular processes or signaling pathways.
Comparison with Similar Compounds
Methyltris(trimethylsiloxy)silane
This compound (CAS 17928-28-8) shares a similar trisiloxane backbone but differs in substituent arrangement. Its structure includes three trimethylsiloxy groups attached to a central silicon atom, resulting in higher symmetry and molecular weight compared to the target compound .
Bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane
A more complex siloxane with alternating dimethyl and trimethylsilyloxy groups. The extended siloxane chain increases its viscosity and reduces volatility, making it suitable for high-performance lubricants .
Triacetoxy(methyl)silane
Replaces siloxane linkages with acetate groups (C₃H₉O₆Si). The presence of hydrolytically labile acetates makes this compound reactive toward moisture, releasing acetic acid upon hydrolysis—a property exploited in crosslinking applications .
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and branched structure enhance volatility compared to larger siloxanes like bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane .
- Triacetoxy(methyl)silane’s reactivity with water contrasts sharply with the hydrolytic stability of siloxane-based compounds .
Trimethylsilyl Chloride (Me₃SiCl)
A simpler silyl halide (C₃H₉ClSi) used extensively as a silylating agent. Unlike the target compound, Me₃SiCl reacts rapidly with hydroxyl or amino groups, forming stable trimethylsilyl derivatives for gas chromatography .
1,1,1,3,5,5,5-Heptamethyl-3-(3-glycidyloxypropyl)trisiloxane
This derivative incorporates a glycidyl ether group, enabling epoxy-based crosslinking in silicone adhesives. The target compound lacks such functional groups, limiting its use in reactive formulations .
(1-Ethyloctyl)oxysilane
Features a long alkyl chain (C₁₃H₃₀OSi), enhancing solubility in nonpolar solvents. The target compound’s methyl and siloxane groups prioritize thermal stability over solubility tuning .
Biological Activity
Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane], a silane compound, is gaining attention in various scientific fields due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and implications in different biological systems.
- Molecular Formula : CHOSi
- Molecular Weight : 218.52 g/mol
- Structure : The compound features multiple trimethylsilyloxy groups, contributing to its stability and reactivity in biological systems.
Biological Activity Overview
The biological activity of trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] has been studied primarily in the context of its use as a coupling agent and its effects on cellular systems. Here are key findings:
1. Cellular Interaction
Research indicates that silanes can modify cell surfaces, enhancing adhesion properties. This is particularly significant in tissue engineering and regenerative medicine, where cell adhesion is crucial for tissue integration.
3. Biocompatibility
The compound's siloxane structure is associated with biocompatibility, making it suitable for biomedical applications such as drug delivery systems and implants. Studies have shown that siloxanes can reduce cytotoxicity compared to other organic compounds.
Case Study 1: Silane Coupling Agents in Biomedical Applications
A study published in Journal of Biomedical Materials Research explored the use of silane coupling agents in enhancing the mechanical properties of polymeric biomaterials. Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane] was evaluated for its effectiveness in improving the adhesion between polymer matrices and bioactive glass particles.
Findings :
- Increased tensile strength and modulus were observed.
- Enhanced bioactivity was noted through improved mineralization rates.
Case Study 2: Antimicrobial Activity of Silane Compounds
Research conducted by Zhang et al. investigated various silane compounds, including trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilane], for their antimicrobial efficacy against common pathogens.
Results :
- The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 100 µg/mL.
- Mechanistic studies suggested membrane disruption as a primary mode of action.
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane, and what factors influence reaction yields?
The compound is synthesized via two main methods:
- Route 1 : Reaction of methyltrimethoxysilane with hexamethyldisiloxane under controlled conditions, yielding ~88% product. This method relies on precise stoichiometry and anhydrous conditions to prevent hydrolysis .
- Route 2 : Condensation of trimethylchlorosilane and methyltrichlorosilane, requiring inert gas purging to avoid side reactions. Yield variability (70–90%) depends on reactant purity and catalyst efficiency (e.g., ammonia or amines) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, chemical-resistant gloves (e.g., nitrile), and full-body suits to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Segregate contaminated materials (e.g., gloves, glassware) and process via certified hazardous waste facilities to avoid environmental release .
Q. How is the compound structurally characterized, and what analytical techniques are recommended?
- NMR Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR identify substituents and confirm siloxane linkages. For example, ²⁹Si NMR distinguishes between Si-O-Si and Si-CH₃ environments .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₀H₃₆O₄Si₅, MW 436.9 g/mol) and fragmentation patterns .
Q. What role does silylation play in enhancing analytical detection of this compound?
Derivatization with agents like bis(trimethylsilyl)acetamide (BSA) increases volatility for gas chromatography (GC) and improves MS sensitivity. This is critical for trace analysis in complex matrices (e.g., polymer blends) .
Advanced Research Questions
Q. What mechanistic insights explain 1,2-silyl shifts in related silicon compounds, and how do they inform thermal stability studies?
Computational studies (MP3/6-31G*) show that 1,2-silyl shifts across Si–Si bonds have lower activation barriers (~8.5 kcal/mol) compared to Si–C bonds (~26–54 kcal/mol). This suggests that thermal decomposition pathways for Trimethyl-...oxysilane may favor Si–Si bond rearrangement over cleavage, impacting its stability in high-temperature applications .
Q. How does benzophenone-mediated photoinitiation influence hydrosilylation reactions involving this compound?
Benzophenone generates triplet-state ketyl radicals upon UV exposure, abstracting hydrogen from silanes to form silyl radicals. These radicals initiate hydrosilylation with alkenes like methylbis(trimethylsilyloxy)vinylsilane. Termination via radical recombination (e.g., forming benzopinacol) limits yields (~30%), necessitating optimized light intensity and silane/olefin ratios .
Q. What computational methods are used to predict reaction barriers for silyl-containing intermediates?
Q. How do enantioselective alkylation reactions leverage silyl enol ether derivatives of this compound?
Silyl enol ethers derived from the compound participate in palladium-catalyzed decarboxylative alkylations, forming quaternary carbon centers with up to 91% enantiomeric excess (ee). Key factors include chiral phosphine ligands (e.g., BINAP) and α-oxygenated substrates .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?
Discrepancies in yields (e.g., 70% vs. 88%) arise from impurities in starting materials (e.g., methyltrimethoxysilane) or moisture ingress. Mitigation strategies:
Q. How is the compound applied in photoinduced crosslinking of silicone polymers, and what are the limitations?
As a crosslinker, it forms Si–O–Si networks under UV light with photoinitiators like benzophenone. Limitations include oxygen inhibition (quenching radicals) and side reactions with atmospheric moisture. Recent studies suggest nitrogen purging and hydrophobic additives (e.g., PDMS) improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
